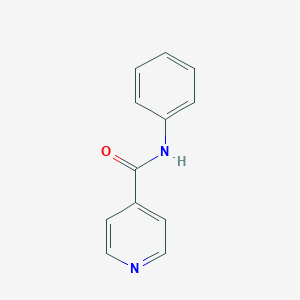

N-Phenylisonicotinamide

Overview

Description

N-Phenylisonicotinamide is a chemical compound with the molecular formula C12H10N2O . It is also known by other names such as N-Phenyl isonicotinicamide, N-Phenyl-isonicotinamide, and N-Phenylpyridine-4-carboxamide .

Synthesis Analysis

The synthesis of N-Phenylisonicotinamide derivatives has been reported in several studies . For instance, a structure-based drug design (SBDD) strategy was used to optimize the structure and improve the potency of N-Phenylisonicotinamide . A tetrazole moiety was introduced at the 3’-position of the phenyl to serve as an H-bond acceptor .Molecular Structure Analysis

The molecular structure of N-Phenylisonicotinamide includes a phenyl group attached to an isonicotinamide. The molecular weight is 198.22 g/mol . The InChIKey, a unique identifier for the compound, is FCTZHFATVFONMW-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving N-Phenylisonicotinamide are not detailed in the search results, it’s worth noting that the compound’s structure allows it to participate in various chemical reactions. For instance, its amide group can engage in hydrogen bonding, and its aromatic ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

N-Phenylisonicotinamide has a molecular weight of 198.22 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has two rotatable bonds .Scientific Research Applications

Xanthine Oxidase Inhibitors : N-Phenylisonicotinamide derivatives have been reported as novel xanthine oxidase (XO) inhibitors. A study introduced a tetrazole moiety at the 3'-position of the phenyl ring in N-Phenylisonicotinamide, leading to promising XO inhibitors, which are potentially useful in treating diseases like gout (Ting-jian Zhang et al., 2019).

Single-crystal Phase Transitions : N-Phenylisonicotinamide has been involved in the study of single-crystal to single-crystal phase transitions in porous molecular materials. This study focused on bis(N-phenylisonicotinamide)silver(I) nitrate and revealed insights into cooperativity properties in these materials (P. Mukherjee et al., 2007).

Cancer Research : Several studies have investigated the role of N-Phenylisonicotinamide derivatives in cancer research. For instance, N-(4-hydroxyphenyl)retinamide, a derivative, has been studied for its apoptosis-inducing effects in various cancer cell lines, suggesting potential use in cancer prevention and therapy (L. N. Springer et al., 1998), (M. Villa et al., 1993), (J. Han et al., 1990).

Neuroblastoma Treatment : N-(4-hydroxyphenyl)retinamide has shown effectiveness in inducing apoptosis in neuroblastoma cells, suggesting a potential clinical use in managing neuroblastoma patients (A. di Vinci et al., 1994).

Retinoid Analogue Research : N-(4-ethoxyphenyl)retinamide, another derivative, is studied as a retinoid analogue that might activate retinoic acid receptors, leading to cell differentiation and decreased proliferation in susceptible cells (2020).

Apoptosis Induction in Cervical Carcinoma Cells : Research has shown that N-(4-hydroxyphenyl)retinamide-induced apoptosis in cervical carcinoma cells involves enhanced generation of reactive oxygen species (Seigo Suzuki et al., 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-Phenylisonicotinamide has been reported as a novel xanthine oxidase (XO) inhibitor . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting this enzyme, N-Phenylisonicotinamide can potentially regulate the levels of uric acid in the body, which is particularly beneficial in conditions such as gout .

Mode of Action

The compound interacts with its target, xanthine oxidase, by binding to it and inhibiting its action . This interaction is facilitated by the presence of a tetrazole moiety at the 3’-position of the phenyl group in the N-Phenylisonicotinamide molecule, which serves as an H-bond acceptor . The tetrazole moiety can occupy the Asn768-sub-pocket of xanthine oxidase, with the N-4 atom accepting an H-bond from the Asn768 residue .

Pharmacokinetics

The optimization of the n-phenylisonicotinamide structure, such as the introduction of a tetrazole moiety, is aimed at improving the potency of the compound , which may indirectly suggest an enhancement in its bioavailability.

Result of Action

The primary result of N-Phenylisonicotinamide’s action is the inhibition of xanthine oxidase, leading to a potential decrease in uric acid levels in the body . This can be beneficial in managing conditions associated with elevated uric acid levels, such as gout.

properties

IUPAC Name |

N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTZHFATVFONMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277800 | |

| Record name | N-Phenylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-31-9 | |

| Record name | Isonicotinanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxamide, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

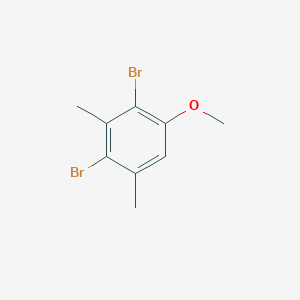

Synthesis routes and methods

Procedure details

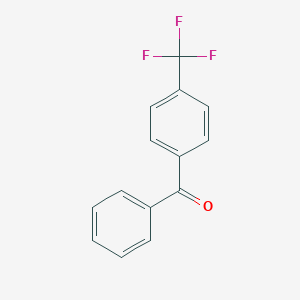

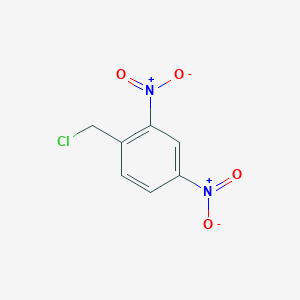

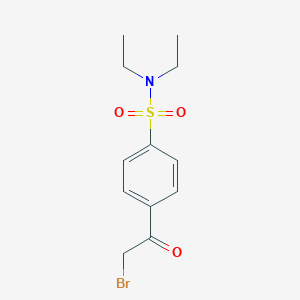

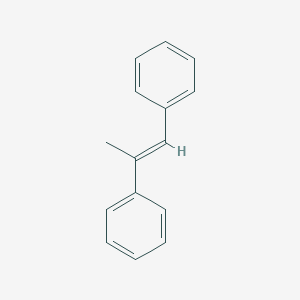

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of bis(N-Phenylisonicotinamide)silver(I) nitrate?

A1: The bis(N-Phenylisonicotinamide)silver(I) nitrate complex, with the formula trans-Ag(NPI)2.2CH3OH, exhibits interesting behavior in the solid state. The research highlights its ability to undergo single-crystal to single-crystal phase transitions. [] This means that the crystal lattice maintains its overall integrity during the transition, even as the arrangement of molecules within the lattice shifts. This is relatively uncommon and can be valuable in applications requiring predictable structural changes, such as sensor design. The research specifically describes two transitions:

- Desolvation-induced: Under vacuum, the complex loses methanol molecules (originally present as solvates), leading to a new crystalline phase. This new phase is denoted as trans-Ag(NPI)2. This transition is reversible, meaning the material can reabsorb methanol and revert to its original structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)